molecular formula C17H21IO3 B12532774 6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one CAS No. 849674-86-8

6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one

Cat. No.: B12532774
CAS No.: 849674-86-8
M. Wt: 400.25 g/mol
InChI Key: HTUXYLSVGUNMGT-UHFFFAOYSA-N
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Description

6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one is an organic compound with a complex structure that includes an iodine atom, a benzopyran ring, and various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one typically involves multiple steps, including halogenation, etherification, and cyclization reactionsThe final step involves the formation of the benzopyran ring through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and the use of catalysts are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce deiodinated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The iodine atom and benzopyran ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups and the benzopyran ring, which confer distinct chemical and biological properties.

Properties

CAS No.

849674-86-8

Molecular Formula

C17H21IO3

Molecular Weight

400.25 g/mol

IUPAC Name

6-iodo-2-pentan-2-yloxy-3-propylchromen-4-one

InChI

InChI=1S/C17H21IO3/c1-4-6-11(3)20-17-13(7-5-2)16(19)14-10-12(18)8-9-15(14)21-17/h8-11H,4-7H2,1-3H3

InChI Key

HTUXYLSVGUNMGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC2=C(C1=O)C=C(C=C2)I)OC(C)CCC

Origin of Product

United States

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